molecular formula C12H21F3N2O3 B1404536 tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate CAS No. 1701505-88-5

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B1404536
M. Wt: 298.3 g/mol
InChI Key: XBKVJYQPAPIZEZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C12H21F3N2O3 . It is a solid substance and its molecular weight is 298.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(O)CN(CC1)CCN1C(OC(C)(C)C)=O . The InChI representation is 1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.31 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 297.15517805 g/mol . The topological polar surface area is 49.8 Ų , and it has a heavy atom count of 20 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, characterized by various spectroscopic methods, and its structure confirmed by X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized, characterized, and their molecular structures confirmed by X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Molecular Structure Studies

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with details on bond lengths and angles typical for this class of piperazine-carboxylate (Mamat et al., 2012).

  • Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was studied for its molecular structure using density functional theory, revealing stability of the molecular structure and conformations (Yang et al., 2021).

Biological Evaluation and Applications

  • A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared and identified as a pharmacologically useful core (Gumireddy et al., 2021).

  • Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including appropriately substituted amides of this class, were found to be inhibitors of pyruvate dehydrogenase kinase, offering potential applications in metabolic regulation (Aicher et al., 2000).

Anticorrosive Properties

  • Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibited notable anticorrosive activity for carbon steel in 1M HCl, with high inhibition efficiency, demonstrating its potential as a corrosion inhibitor (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVJYQPAPIZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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